2-{3-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one
Description
2-{3-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one is a synthetic heterocyclic compound featuring a quinazolinone core linked via a 3-oxopropyl chain to a piperazine moiety substituted with a furan-2-carbonyl group. The quinazolinone scaffold is known for its diverse pharmacological activities, including kinase inhibition and CNS modulation .
Properties
Molecular Formula |
C20H20N4O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C20H20N4O4/c25-18(8-7-17-21-15-5-2-1-4-14(15)19(26)22-17)23-9-11-24(12-10-23)20(27)16-6-3-13-28-16/h1-6,13H,7-12H2,(H,21,22,26) |
InChI Key |
VHQKEUZLPYZRLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=NC3=CC=CC=C3C(=O)N2)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common approach includes the following steps:
Formation of the quinazolinone core: This can be achieved by cyclization of appropriate anthranilic acid derivatives.
Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Incorporation of the furan-2-carbonyl group: This step involves acylation reactions using furan-2-carbonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-{3-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Analogues
The compound belongs to a broader class of long-chain arylpiperazines (LCAPs), which are characterized by a piperazine ring connected to aromatic or heterocyclic systems via alkyl or ketone linkers. Below is a comparative analysis with structurally related compounds:
Key Structural and Functional Insights
Core Heterocycle Variations: The quinazolinone core in the target compound is associated with kinase inhibition and CNS activity, contrasting with benzothiazole (BI63522) or benzothienopyrimidinone (8b) cores, which may prioritize DNA intercalation or enzyme inhibition . Trazodone’s triazolopyridine core enables serotonin receptor antagonism, a mechanism less likely in the target compound due to its quinazolinone structure .
Piperazine Substituents: The furan-2-carbonyl group in the target compound may enhance metabolic stability compared to phenyl (8b) or chlorophenyl (trazodone) substituents, which are prone to oxidative metabolism .
Linker Modifications :
- The 3-oxopropyl linker in the target compound balances flexibility and rigidity, whereas sulfanyl (8b) or ethyl (BI63522) linkers alter electronic properties and binding kinetics .
Pharmacological Implications
- Anticancer Potential: Analogues like 8b exhibit sulfur-containing heterocycles linked to anticancer activity, but the target compound’s furan substituent may reduce cytotoxicity compared to halogenated derivatives .
Biological Activity
The compound 2-{3-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a quinazolinone core structure with a furan-2-carbonyl piperazine substituent. The presence of these functional groups suggests multiple sites for interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O4 |
| Molecular Weight | 341.37 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have indicated that derivatives of quinazolinones exhibit significant antimicrobial properties. For instance, compounds related to this compound have shown effectiveness against various bacterial strains. In vitro assays demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .
Anticancer Potential
Research has highlighted the anticancer properties of quinazolinone derivatives. The target compound has been evaluated for its ability to induce apoptosis in cancer cell lines. Mechanistic studies suggest that it may activate intrinsic apoptotic pathways by modulating key proteins involved in cell survival and death . For example, molecular docking studies revealed strong binding affinities to targets such as Bcl-2 family proteins, which are critical regulators of apoptosis.
Antiviral Activity
The antiviral potential of this compound has also been explored. A study focusing on its interaction with viral enzymes indicated that it could inhibit viral replication effectively. Specifically, it was tested against SARS-CoV-2 main protease (Mpro), showing promising results in binding affinity and inhibition capacity . This positions the compound as a candidate for further development in antiviral therapies.
The biological activity of this compound appears to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways crucial for pathogen survival.
- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways, affecting processes like proliferation and apoptosis.
- Oxidative Stress Induction : The presence of reactive functional groups might contribute to the generation of oxidative stress within cells, leading to cytotoxic effects on cancerous cells.
Study 1: Antimicrobial Efficacy
In a comparative study involving various quinazolinone derivatives, it was found that the target compound exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .
Study 2: Anticancer Activity
A series of experiments conducted on human cancer cell lines (e.g., HeLa and MCF7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
